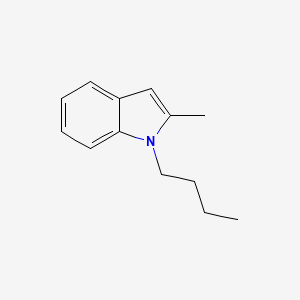

1-Butyl-2-methylindole

Overview

Description

1-Butyl-2-methylindole is a compound that is structurally related to indoles, which are heterocyclic compounds with a wide range of applications in medicinal chemistry and organic synthesis. Indoles themselves are characterized by a benzene ring fused to a pyrrole ring, and substitutions on this core structure can significantly alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of indole derivatives often involves modifications at various positions on the indole nucleus. For instance, the alkylation of 1-methylindole with isoprene hydrochloride in the presence of zinc chloride and zinc acetate leads to the formation of 1-methyl-3-(3-methyl-2-butenyl)indole as the major product, demonstrating a method for the introduction of alkyl groups at the 3-position of the indole ring . Although this specific reaction does not directly yield this compound, it provides insight into the alkylation strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indoles is crucial for their reactivity and interaction with biological targets. For example, the 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus serves as a fundamental structure for synthesizing compounds with antimitotic and tubulin inhibitory activities . Structural variations, such as alkylation at the nitrogen of the indole ring, can lead to the identification of potent antiproliferative agents. This highlights the importance of the indole nitrogen's substitution, which in the case of this compound, would be the butyl group at the 1-position.

Chemical Reactions Analysis

Indoles are known to participate in various chemical reactions, including electron transfer reactions. The chlorination of 1-methyl-2-phenylindole with N-chlorobenzotriazole leads to the formation of radical cations, which can react further with oxygen or nucleophilic solvents to produce indoxyls . This study provides a glimpse into the reactivity of indole derivatives under oxidative conditions, which could be relevant for understanding the chemical behavior of this compound under similar conditions.

Physical and Chemical Properties Analysis

The physical properties of indole derivatives can be influenced by the nature of their substituents. For instance, ionic liquids consisting of the 1-butyl-3-methylimidazolium cation exhibit a range of physical properties, such as phase-transition temperatures, densities, and viscosities, which are determined by their anionic counterparts . Although this study does not directly discuss this compound, it suggests that the butyl and methyl groups on the indole framework can significantly impact the compound's physical properties. Additionally, the study of 2-methylindole as a nucleophile in multi-component reactions indicates the potential reactivity of methyl-substituted indoles, which could be extrapolated to understand the behavior of this compound in similar reactions .

Scientific Research Applications

Selective Lithiation

- Selective C-3 Lithiation of Indoles : A study by Ueda et al. (2006) explores the selective lithiation of 2,3-dibromo-1-methylindole, suggesting the involvement of 2-bromo-3-lithio-1-methylindole as an intermediate. This study provides insight into the reactions of indole derivatives (Ueda et al., 2006).

Fluorescence Spectra

- Ground-State Complexes and Fluorescence : Skalski et al. (1980) examined the fluorescence properties of 1-methylindole in polar solvents, attributing these properties to ground-state complexes (Skalski, Rayner, & Szabo, 1980).

Chemical Reactions

- Three-Component Reaction Development : Jiang et al. (2014) used 2-methylindole as a nucleophile for screening multi-component reactions (MCRs) of aldehydes, facilitating product analysis and reaction screening (Jiang, Pan, Li, & Gu, 2014).

Exciplex Formation

- Indole/Butanol Exciplexes : Research by Hershberger, Lumry, and Verrall (1981) explored the formation of exciplexes between 3-methylindole and 1-butanol, providing insights into indole compounds' fluorescence behavior (Hershberger, Lumry, & Verrall, 1981).

Synthesis and Characterization

- New Heterocyclic Derivatives Synthesis : Peyrot et al. (2001) discussed the synthesis of new products from 1-amino-2-methylindoline, which are relevant in drug development, specifically for antihypertension drugs (Peyrot et al., 2001).

Reaction Mechanisms

- [4 + 3]-Annulation and Carboxylate Migration : Selvaraj, Debnath, and Swamy (2019) researched the reaction of 1-methylindole-3-carboxamides with propargyl alcohols, revealing mechanisms like [4 + 3]-annulation and carboxamide group migration (Selvaraj, Debnath, & Swamy, 2019).

Hydrogen Storage Applications

- Hydrogenation and Dehydrogenation Studies : Yang et al. (2018) studied 1-methylindole for hydrogen storage applications, focusing on its hydrogenation and dehydrogenation (Yang et al., 2018).

Alkylation Studies

- Alkylation with Isoprene Hydrochloride : Tarnopol'skii et al. (1970) explored the alkylation of 1-methylindole, providing insights into indole derivatives' chemical behavior (Tarnopol'skii, Denisovich, Chepan, & Chepan, 1970).

Safety and Hazards

Mechanism of Action

Target of Action

1-Butyl-2-methylindole, also known as 1H-Indole, 1-butyl-2-methyl-, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .

Mode of Action

Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . They are used in the treatment of various disorders, including cancer and microbial infections .

Biochemical Pathways

Indole derivatives, including this compound, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

1-butyl-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-4-9-14-11(2)10-12-7-5-6-8-13(12)14/h5-8,10H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHUBUOHKIOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068437 | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42951-35-9 | |

| Record name | 1-Butyl-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42951-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042951359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)